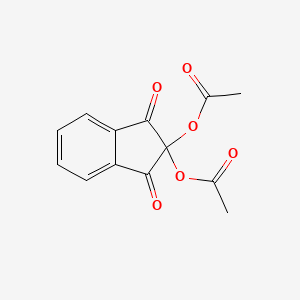
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene core with two acetyloxy groups attached to the dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- typically involves the reaction of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives depending on the reducing agents used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the indene core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione: Lacks the acetyloxy groups, leading to different reactivity and applications.
2,2-Diacetoxy-1,3-indandione: Similar structure but with different substitution patterns, affecting its chemical behavior.
1,3-Indandione derivatives: Various derivatives with different functional groups, each with unique properties and applications.
Uniqueness: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- stands out due to its dual acetyloxy groups, which impart distinct reactivity and potential for diverse applications in synthetic chemistry and beyond .
Propriétés
Numéro CAS |
62956-43-8 |
|---|---|
Formule moléculaire |
C13H10O6 |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
(2-acetyloxy-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)18-13(19-8(2)15)11(16)9-5-3-4-6-10(9)12(13)17/h3-6H,1-2H3 |
Clé InChI |
UKEDOKZMXAVVQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
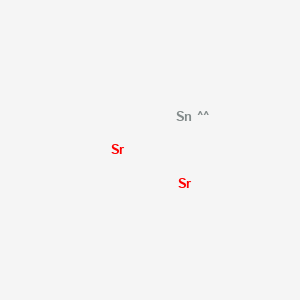
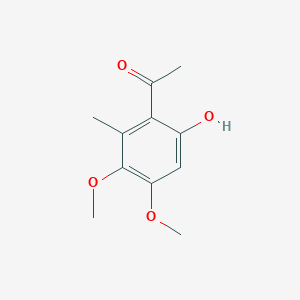
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
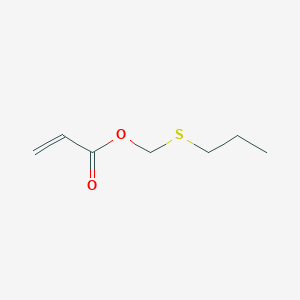
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
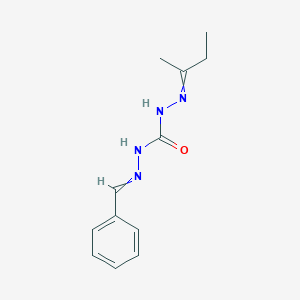
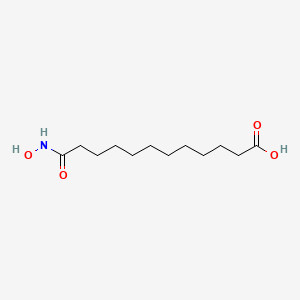

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
